molecular formula C17H25ClN2O2 B4732151 1-[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]-4-ethylpiperazine

1-[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]-4-ethylpiperazine

Cat. No.: B4732151
M. Wt: 324.8 g/mol
InChI Key: YLYWVECDANFONR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]-4-ethylpiperazine is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is known for its unique properties, which make it a promising candidate for various scientific research applications.

Mechanism of Action

The mechanism of action of 1-[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]-4-ethylpiperazine involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to cause inflammation, pain, and fever. By inhibiting the COX enzyme, this compound reduces the production of prostaglandins, thus reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. This compound has been found to reduce the production of prostaglandins, which leads to a reduction in inflammation, pain, and fever. Additionally, this compound has been found to have antioxidant properties, which protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]-4-ethylpiperazine for lab experiments include its anti-inflammatory, analgesic, and antipyretic properties, which make it a promising candidate for the treatment of various diseases. However, the limitations of using this compound for lab experiments include its complex synthesis method and the potential for side effects.

Future Directions

There are several future directions for the research on 1-[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]-4-ethylpiperazine. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the investigation of the potential side effects of this compound and the development of strategies to minimize these side effects. Additionally, further research is needed to explore the potential applications of this compound in the treatment of various diseases.

Scientific Research Applications

1-[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]-4-ethylpiperazine has been extensively researched for its potential applications in the field of medicine. This compound has been found to have anti-inflammatory, analgesic, and antipyretic properties, which make it a promising candidate for the treatment of various diseases such as arthritis, fever, and pain.

Properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)-1-(4-ethylpiperazin-1-yl)-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O2/c1-5-19-8-10-20(11-9-19)16(21)17(3,4)22-15-12-13(2)6-7-14(15)18/h6-7,12H,5,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYWVECDANFONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C(C)(C)OC2=C(C=CC(=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]-4-ethylpiperazine
Reactant of Route 2
Reactant of Route 2
1-[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]-4-ethylpiperazine
Reactant of Route 3
Reactant of Route 3
1-[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]-4-ethylpiperazine
Reactant of Route 4
Reactant of Route 4
1-[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]-4-ethylpiperazine
Reactant of Route 5
Reactant of Route 5
1-[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]-4-ethylpiperazine
Reactant of Route 6
Reactant of Route 6
1-[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]-4-ethylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.